O-Methoxycinnamaldehyde, (E)-

Catalog No.
S3317674
CAS No.
60125-24-8
M.F
C10H10O2
M. Wt
162.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
O-Methoxycinnamaldehyde, (E)-

CAS Number

60125-24-8

Product Name

O-Methoxycinnamaldehyde, (E)-

IUPAC Name

(E)-3-(2-methoxyphenyl)prop-2-enal

Molecular Formula

C10H10O2

Molecular Weight

162.18 g/mol

InChI

InChI=1S/C10H10O2/c1-12-10-7-3-2-5-9(10)6-4-8-11/h2-8H,1H3/b6-4+

InChI Key

KKVZAVRSVHUSPL-GQCTYLIASA-N

SMILES

Array

solubility

very slightly

Synonyms

2-methoxycinnamaldehyde, o-methoxycinnamaldehyde

Canonical SMILES

COC1=CC=CC=C1C=CC=O

Isomeric SMILES

COC1=CC=CC=C1/C=C/C=O

The exact mass of the compound 2-Methoxycinnamaldehyde is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 0.1 mg/ml at 64° f (ntp, 1992)slightly soluble in watermiscible (in ethanol). Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Aldehydes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

2-Methoxycinnamaldehyde (2-MCA) is a naturally occurring compound found in cassia cinnamon (Cinnamomum cassia) []. It has gained increasing attention in scientific research due to its potential health benefits. Here's a closer look at its applications:

Anti-inflammatory Properties

One of the most studied aspects of 2-Methoxycinnamaldehyde is its anti-inflammatory properties. Research suggests it can inhibit the activation of NF-κB, a key molecule involved in the inflammatory response []. This makes 2-MCA a potential candidate for treating inflammatory conditions like arthritis and inflammatory bowel disease.

Anti-cancer Effects

Studies have shown that 2-Methoxycinnamaldehyde may possess anti-cancer properties. It has been observed to inhibit the proliferation of various cancer cell lines and induce apoptosis (programmed cell death) [, ]. However, further research is needed to understand its mechanisms and potential for cancer treatment.

Other Potential Applications

-Methoxycinnamaldehyde is also being explored for its potential benefits in other areas:

  • Antioxidant activity: Studies suggest 2-MCA may have antioxidant properties, which could help protect cells from damage caused by free radicals [].
  • Hepatoprotective effects: Research indicates 2-MCA may offer protection against liver damage [].
  • Antimicrobial activity: Some studies suggest 2-Methoxycinnamaldehyde may have antimicrobial properties against certain fungi and bacteria [].

2-Methoxycinnamaldehyde is an organic compound with the molecular formula C10H10O2C_{10}H_{10}O_{2}. It is characterized by a methoxy group attached to the second position of the cinnamaldehyde structure. This compound is primarily derived from natural sources such as Cinnamomum cassia and Illicium verum, and it exhibits a fragrant aroma reminiscent of cinnamon. Its unique structure contributes to its diverse biological properties and potential applications in various fields, including pharmaceuticals and food industries .

  • Oxidation: Aldehydes, including 2-methoxycinnamaldehyde, can be oxidized to form carboxylic acids. This reaction is typically facilitated by oxidizing agents such as potassium permanganate or chromium trioxide .
  • Condensation Reactions: The compound can undergo condensation reactions with various nucleophiles, leading to the formation of more complex organic structures. This is often catalyzed by acidic conditions .
  • Autoxidation: Under certain conditions, 2-methoxycinnamaldehyde can undergo autoxidation, which is a reaction activated by light and can be catalyzed by transition metal salts .

2-Methoxycinnamaldehyde has been extensively studied for its biological activities:

  • Antitumor Properties: Research indicates that this compound exhibits significant antitumor activity, making it a candidate for cancer treatment studies. It has shown effectiveness against various cancer cell lines .
  • Antioxidant Activity: The compound demonstrates antioxidant properties, which can help in neutralizing free radicals and reducing oxidative stress in biological systems .
  • Anti-inflammatory Effects: Studies suggest that 2-methoxycinnamaldehyde may possess anti-inflammatory properties, potentially beneficial in conditions characterized by chronic inflammation .

The synthesis of 2-methoxycinnamaldehyde can be achieved through several methods:

  • Condensation of Salicylaldehyde and Acetaldehyde: This method involves the long-term reaction of salicylaldehyde with acetaldehyde in a diluted alkaline solution, leading to the formation of 2-methoxycinnamaldehyde .
  • Extraction from Natural Sources: As mentioned earlier, this compound can be isolated from plants like Cinnamomum cassia and Illicium verum, where it occurs naturally .
  • Synthetic Routes via Aldol Condensation: Various synthetic pathways involving aldol condensation reactions can also yield this compound, allowing for greater control over purity and yield.

2-Methoxycinnamaldehyde has a wide range of applications:

  • Pharmaceuticals: Due to its antitumor and anti-inflammatory properties, it is being explored for potential use in drug formulations targeting cancer and inflammatory diseases .
  • Food Industry: It is used as a flavoring agent due to its pleasant aroma, contributing to various food products and beverages .
  • Cosmetics: The compound's fragrance also makes it suitable for incorporation into cosmetic products.

Studies on the interactions of 2-methoxycinnamaldehyde with other compounds have revealed interesting insights:

  • Synergistic Effects: When combined with other natural compounds, such as curcumin or resveratrol, 2-methoxycinnamaldehyde may enhance their biological effects, particularly in cancer therapy .
  • Metabolic Interactions: Research indicates that this compound may influence metabolic pathways related to drug metabolism, which could affect the efficacy of concurrent medications.

Several compounds share structural similarities with 2-methoxycinnamaldehyde. Here are some notable examples:

Compound NameStructure SimilarityUnique Features
CinnamaldehydeBasic structure of cinnamaldehydeLacks methoxy group; primarily used as flavoring
EugenolContains a methoxy groupExhibits strong analgesic properties
VanillinContains an aldehyde groupKnown for its sweet flavor; widely used in food

Uniqueness of 2-Methoxycinnamaldehyde

While 2-methoxycinnamaldehyde shares structural features with these compounds, its unique combination of biological activities—particularly its potent antitumor effects—sets it apart. Additionally, its natural occurrence in specific plants enhances its appeal for sustainable sourcing in pharmaceutical applications.

Green Chemistry Approaches for Catalytic Oxidation of o-Methoxycinnamyl Alcohol

The oxidation of o-methoxycinnamyl alcohol to 2-methoxycinnamaldehyde has been optimized using transition metal catalysts under environmentally benign conditions. Cerium(IV) (Ce(IV)) in acidic media, coupled with Mn(II) ions, demonstrates exceptional catalytic efficiency, achieving oxidation rates up to $$7.13 \times 10^{-2} \, \text{s}^{-1}$$ at 303 K under first-order kinetic conditions. The mechanism involves the formation of hypervalent Mn(III) intermediates, which facilitate electron transfer while minimizing energy barriers. A comparative study of transition metal ions (Mn(II), Co(II), Ni(II), Cu(II), Zn(II)) revealed a catalytic efficiency sequence of Mn(II) > Co(II) > Ni(II) > Cu(II) > Zn(II), with Mn(II) increasing reaction rates by 300% compared to uncatalyzed systems.

Recent innovations in metal-organic framework (MOF) catalysts further enhance sustainability. For instance, amino-oxy radical-functionalized MOFs enable aerobic oxidation of alcohols to aldehydes in a one-pot system, avoiding hazardous stoichiometric oxidants. This approach leverages the MOF’s recyclability and dual functionality: initial aerobic oxidation followed by autoxidation to carboxylic acids, though aldehyde isolation (e.g., 2-methoxycinnamaldehyde) requires precise filtration to halt the reaction at the intermediate stage.

Table 1: Catalytic Efficiency of Transition Metal Ions in Ce(IV)-Mediated Oxidation

Metal IonConcentration (×10⁻⁴ mol/dm³)Rate Constant (×10⁻² s⁻¹)
Mn(II)2.59.67
Co(II)2.58.75
Ni(II)2.57.89
Cu(II)2.56.45
Zn(II)2.55.12

Data adapted from Ce(IV)-cinnamyl alcohol oxidation studies.

Solvent Systems and Reaction Kinetics in TEMPO-Mediated Syntheses

The 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) radical has emerged as a versatile mediator for alcohol oxidations, particularly in biphasic solvent systems. A green protocol utilizing TEMPO (0.05 mmol) and copper(II) acetate (0.05 mmol) in acetonitrile/water (5:10 v/v) achieves 94% yield of 2-methoxycinnamaldehyde at ambient temperature within 4 hours. The reaction proceeds via a radical mechanism, where TEMPO oxidizes the alcohol to the aldehyde, regenerated electrochemically or by Cu(II). Kinetic studies in ionic liquids (RTILs) reveal that solvent H-bond basicity critically influences TEMPO’s redox potential and reaction rates. For example, in 1-octyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imide ([NTf₂]⁻), the oxidation potential shifts to 788 mV (vs. dmFc/dmFc⁺), accelerating benzyl alcohol oxidation rates to $$0.7 \, \text{dm}^3 \, \text{mol}^{-1} \, \text{s}^{-1}$$.

Table 2: Solvent Effects on TEMPO-Mediated Oxidation Kinetics

Solvent SystemOxidation Potential (mV)Rate Constant (dm³ mol⁻¹ s⁻¹)
Acetonitrile/water (1:2)6770.1
[NTf₂]⁻-based RTIL7880.7
Ammonium-based RTIL7320.4

Data synthesized from TEMPO studies in RTILs and conventional solvents.

The choice of solvent also dictates selectivity. Primary alcohols like o-methoxycinnamyl alcohol are preferentially oxidized in [NTf₂]⁻-RTILs due to reduced H-bonding interactions, which stabilize the transition state. This contrasts with acetonitrile, where competitive side reactions diminish yields.

Industrial-Scale Purification Techniques from Cinnamomum cassia Extracts

While synthetic routes dominate 2-methoxycinnamaldehyde production, extraction from natural sources like Cinnamomum cassia requires scalable purification. Industrial processes employ liquid-liquid extraction followed by column chromatography. For instance, post-reaction mixtures in acetonitrile/water are partitioned with dichloromethane, recovering >90% of the aldehyde. Continuous chromatography using silica gel gradients (petroleum ether/ethyl acetate, 10:1 to 4:1) resolves 2-methoxycinnamaldehyde from structurally similar compounds, achieving >98% purity.

Advanced techniques like simulated moving bed (SMB) chromatography further enhance throughput, enabling kilogram-scale production with minimal solvent waste. These methods capitalize on the compound’s moderate polarity ($$ \log P = 2.1 $$) and UV activity ($$ \lambda_{\text{max}} = 280 \, \text{nm} $$) for real-time monitoring.

Physical Description

Solid

XLogP3

1.7

Hydrogen Bond Acceptor Count

2

Exact Mass

162.068079557 Da

Monoisotopic Mass

162.068079557 Da

Boiling Point

160.00 to 161.00 °C. @ 12.00 mm Hg

Flash Point

greater than 200 °F (NTP, 1992)

Heavy Atom Count

12

Melting Point

45 - 46 °C

UNII

3GG2B2MUHB

GHS Hazard Statements

Aggregated GHS information provided by 300 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 262 of 300 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 38 of 300 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1504-74-1
60125-24-8

Wikipedia

(E)-O-methoxycinnamaldehyde

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

General Manufacturing Information

2-Propenal, 3-(2-methoxyphenyl)-: ACTIVE

Dates

Last modified: 08-19-2023

Explore Compound Types